molecular formula C38H41N7O9 B12061887 Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA

Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA

Cat. No.: B12061887
M. Wt: 739.8 g/mol
InChI Key: ORPSTLLJSQXELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process typically includes:

    Protection of Amino Groups: Protecting the amino groups of the amino acids to prevent unwanted side reactions.

    Coupling Reactions: Sequentially coupling the protected amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: Removing the protecting groups to yield the final peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized for storage .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA involves its hydrolysis by specific proteases. The peptide bond between the amino acids is cleaved, releasing p-nitroaniline. This reaction is often used to study the kinetics and specificity of proteases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA is unique due to its specific amino acid sequence, which makes it a suitable substrate for a distinct set of proteases. Its ability to release p-nitroaniline upon hydrolysis provides a convenient and measurable readout for enzyme activity .

Properties

Molecular Formula

C38H41N7O9

Molecular Weight

739.8 g/mol

IUPAC Name

4-[[1-[[3-(1H-indol-3-yl)-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C38H41N7O9/c1-23(40-33(46)17-18-34(47)48)35(49)43-31(21-25-22-39-29-11-6-5-10-28(25)29)38(52)44-19-7-12-32(44)37(51)42-30(20-24-8-3-2-4-9-24)36(50)41-26-13-15-27(16-14-26)45(53)54/h2-6,8-11,13-16,22-23,30-32,39H,7,12,17-21H2,1H3,(H,40,46)(H,41,50)(H,42,51)(H,43,49)(H,47,48)

InChI Key

ORPSTLLJSQXELA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.